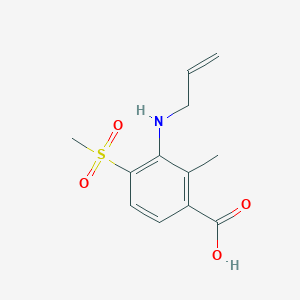
2-(4-Pentylcyclohexyl)acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Pentylcyclohexyl)acetyl chloride: is an organic compound that belongs to the class of acyl chlorides It is characterized by a cyclohexane ring substituted with a pentyl group at the 4-position and an acetyl chloride group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Carboxylic Acids: The most common method for preparing acyl chlorides, including 2-(4-Pentylcyclohexyl)acetyl chloride, is by reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction typically occurs at room temperature and produces the acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as by-products.
From Esters: Another method involves the reaction of esters with thionyl chloride.
Industrial Production Methods: Industrial production of this compound generally follows the same principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: 2-(4-Pentylcyclohexyl)acetyl chloride readily undergoes nucleophilic substitution reactions due to the presence of the highly reactive acyl chloride group.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid (HCl).
Common Reagents and Conditions:
Thionyl Chloride (SOCl₂): Used for the preparation of acyl chlorides from carboxylic acids.
Lithium Aluminum Hydride (LiAlH₄): Used for the reduction of acyl chlorides to alcohols.
Water: Used for hydrolysis reactions.
Major Products Formed:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 2-(4-Pentylcyclohexyl)acetyl chloride is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology and Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Polymer Production: It is used in the production of specialty polymers and resins due to its reactivity and ability to introduce functional groups into polymer chains.
Wirkmechanismus
The mechanism of action of 2-(4-Pentylcyclohexyl)acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
trans-4-Pentylcyclohexylcarboxylic acid: Similar structure but with a carboxylic acid group instead of an acyl chloride group.
trans-4-Pentylcyclohexylmethyl chloride: Similar structure but with a methyl chloride group instead of an acyl chloride group.
Uniqueness: 2-(4-Pentylcyclohexyl)acetyl chloride is unique due to its acyl chloride group, which imparts high reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of a wide range of chemical compounds .
Eigenschaften
Molekularformel |
C13H23ClO |
|---|---|
Molekulargewicht |
230.77 g/mol |
IUPAC-Name |
2-(4-pentylcyclohexyl)acetyl chloride |
InChI |
InChI=1S/C13H23ClO/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h11-12H,2-10H2,1H3 |
InChI-Schlüssel |
JTNGTRJQFQXTLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1-Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-ylmethyl)-methyl-amine](/img/structure/B8293404.png)










